(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
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Overview
Description
(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is an organic compound belonging to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the condensation of 3-methyl-4-oxo-1,3-thiazolidine-2-carbaldehyde with acetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines.
Scientific Research Applications
Chemistry: In chemistry, (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and antimicrobial properties. Researchers are exploring its efficacy in treating various diseases and infections.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
(2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile: Lacks the methyl group at the 3-position.
(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)propionitrile: Contains a propionitrile group instead of an acetonitrile group.
Comparison: Compared to its analogs, (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile exhibits unique reactivity due to the presence of the methyl group, which can influence its chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJPESPKLCZSN-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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